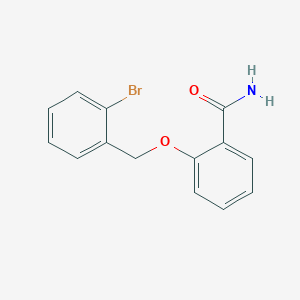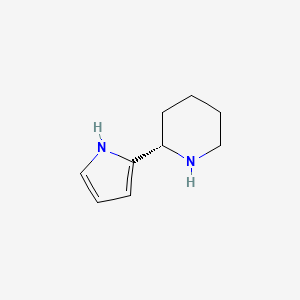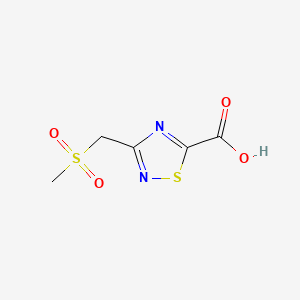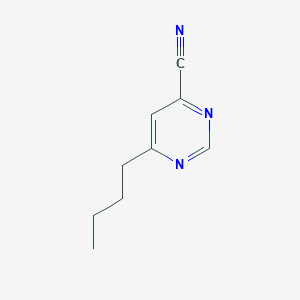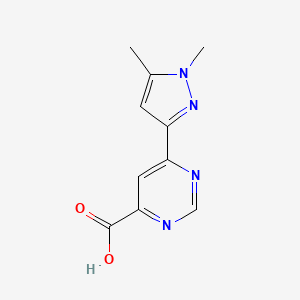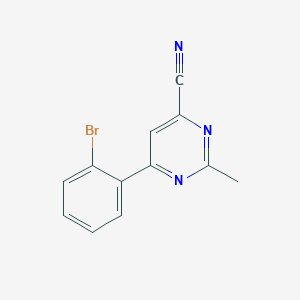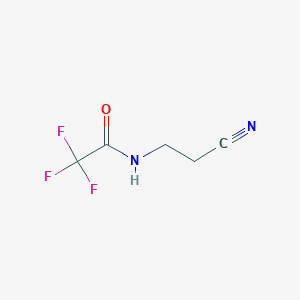
DimethylphenylsilylmethylZinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DimethylphenylsilylmethylZinc chloride is an organozinc compound with the molecular formula C₉H₁₃ClSiZn. It is commonly used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its utility in various chemical reactions.
Méthodes De Préparation
DimethylphenylsilylmethylZinc chloride can be synthesized through several methods. One common synthetic route involves the reaction of dimethylphenylsilylmethyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods often involve large-scale reactions using specialized equipment to ensure high yield and purity .
Analyse Des Réactions Chimiques
DimethylphenylsilylmethylZinc chloride undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It is commonly used in nucleophilic substitution reactions where it can replace halides or other leaving groups.
Coupling Reactions: It is frequently used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
DimethylphenylsilylmethylZinc chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of DimethylphenylsilylmethylZinc chloride involves its ability to act as a nucleophile in various chemical reactions. It can form carbon-carbon bonds by reacting with electrophiles, such as halides or carbonyl compounds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
DimethylphenylsilylmethylZinc chloride is unique due to its specific reactivity and stability. Similar compounds include:
Dimethylzinc: Another organozinc compound used in organic synthesis.
Phenylzinc chloride: Used in similar applications but with different reactivity profiles.
Trimethylsilylmethylzinc chloride: A related compound with different substituents on the silicon atom.
These compounds share some similarities in their applications but differ in their reactivity and stability, making this compound a valuable tool in specific synthetic applications.
Propriétés
Formule moléculaire |
C9H13ClSiZn |
|---|---|
Poids moléculaire |
250.1 g/mol |
Nom IUPAC |
chlorozinc(1+);methanidyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H13Si.ClH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NWEZWMAKLOIZQL-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)([CH2-])C1=CC=CC=C1.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887063.png)
![[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14887070.png)
